N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocycloheptyl group and a dimethylpiperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanide source (such as sodium cyanide) under basic conditions to form the cyanocycloheptyl intermediate.
Formation of the Dimethylpiperidinyl Intermediate: This step involves the alkylation of piperidine with methyl iodide to form 3,5-dimethylpiperidine.
Coupling Reaction: The final step involves the coupling of the cyanocycloheptyl intermediate with the dimethylpiperidinyl intermediate in the presence of an acylating agent (such as acetyl chloride) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is unique due to its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-14-9-15(2)11-20(10-14)12-16(21)19-17(13-18)7-5-3-4-6-8-17/h14-15H,3-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWPBSNQMZIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2(CCCCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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